

Foreword: The Ascendance of Boronic Acids in Modern Drug Discovery

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Compound of Interest

4-(Pyridin-2-

Compound Name: *yl)aminocarbonylphenylboronic acid*

Cat. No.: *B1438507*

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For many years, boron-containing compounds were viewed with skepticism in medicinal chemistry, often sidelined due to perceived toxicity.^[1] This paradigm has been thoroughly dismantled, catalyzed by the success of drugs like the proteasome inhibitor Bortezomib.^[2] Today, the boronic acid moiety is recognized as a versatile and powerful functional group, valued for its unique chemical reactivity, stability, and relatively low toxicity.^{[1][3]} These attributes have established boronic acids as indispensable building blocks in the synthesis of complex bioactive molecules.^[4]

This guide focuses on a particularly valuable reagent: **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid**. It serves as a cornerstone intermediate in the synthesis of targeted therapies, most notably kinase inhibitors.^[5] We will dissect its molecular architecture, explore its reactivity with a focus on palladium-catalyzed cross-coupling, provide validated experimental protocols, and contextualize its significance through its role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.^{[5][6]}

Part 1: Core Molecular Profile

4-(Pyridin-2-yl)aminocarbonylphenylboronic acid is a bifunctional organic compound designed for synthetic utility. Its value lies in the strategic placement of its reactive boronic acid group and its biologically relevant pyridyl-amide substructure.

| Property | Value |
|--------------------|--|
| CAS Number | 850568-25-1 |
| Molecular Formula | C ₁₂ H ₁₁ BN ₂ O ₃ |
| Molecular Weight | 242.04 g/mol [6][7][8][9] |
| IUPAC Name | [4-(pyridin-2-ylcarbamoyl)phenyl]boronic acid[8] |
| Appearance | Solid[10] |
| Melting Point | 124-128°C[10][11] |
| Solubility | Slightly soluble in water (1.8 g/L at 25°C)[12] |
| Storage Conditions | Inert atmosphere, sealed, 2-8°C[6][12] |

Part 2: A Trifecta of Functionality: Dissecting the Molecular Architecture

The efficacy of this reagent stems from the interplay of its three primary structural components: the phenylboronic acid "engine," the rigid amide "chassis," and the pyridine "warhead."

- The Phenylboronic Acid Moiety: This is the reactive heart of the molecule. Boronic acids are key participants in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][13] The boron atom, when activated by a base, facilitates the critical transmetalation step in the palladium catalytic cycle, enabling the formation of a new bond with an aryl or heteroaryl halide.[3]
- The Amide Linker: This -C(=O)NH- group provides a rigid, planar connection between the phenyl and pyridyl rings. This rigidity is crucial for pre-organizing the molecule for specific binding interactions in a biological target. Furthermore, the amide's N-H and C=O groups are classic hydrogen bond donors and acceptors, respectively, which can be vital for molecular recognition.
- The Pyridine Ring: The terminal pyridine ring is a common motif in medicinal chemistry, often acting as a bioisostere for a phenyl ring but with distinct electronic properties and the ability to act as a hydrogen bond acceptor via its nitrogen atom.[12][14] This feature is frequently

exploited to engage with key amino acid residues, such as the hinge region of protein kinases.[5]

Caption: Annotated structure of the title compound.

Part 3: The Primary Application: A Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common and powerful application for this reagent.[4] The following protocol provides a robust, self-validating framework for coupling **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid** with a generic heteroaryl bromide.

Expert Rationale Behind the Protocol

- Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit air-sensitive, catalyst for a broad range of substrates. For more challenging couplings, more advanced catalysts with specialized phosphine ligands may be required.[15]
- Base Selection: An inorganic base like sodium or potassium carbonate is essential. It reacts with the boronic acid to form a more nucleophilic boronate species ($-B(OH)_3^-$), which is competent for the transmetalation step with the palladium center.[3]
- Solvent System: A biphasic solvent system (e.g., Toluene/Ethanol/Water) is often employed. The organic solvent solubilizes the coupling partners and catalyst, while the aqueous phase dissolves the inorganic base, bringing them into contact at the interface for reaction.
- Inert Atmosphere: Palladium(0) catalysts are readily oxidized to an inactive Palladium(II) state by atmospheric oxygen. Therefore, degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is absolutely critical for catalytic turnover and achieving a high yield.

Step-by-Step Experimental Workflow

- Reagent Preparation: To a flame-dried Schlenk flask, add the heteroaryl bromide (1.0 eq), **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid** (1.2 eq), and sodium carbonate (2.5 eq).

- **Inerting the System:** Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen gas three times to ensure an inert atmosphere.
- **Solvent Addition & Degassing:** Add the solvent mixture (e.g., Toluene and Water, 4:1 v/v) via syringe. Bubble nitrogen gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent.
- **Catalyst Addition:** To the stirring mixture, add the Palladium(0) catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq) under a positive flow of nitrogen.
- **Reaction Execution:** Heat the reaction mixture to 80-90°C and stir vigorously.
- **Monitoring:** Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS, sampling the organic layer periodically until the starting aryl bromide is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.



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Caption: Standard workflow for a Suzuki-Miyaura coupling.

Part 4: A Landmark Application - The Synthesis of Acalabrutinib

The clinical and commercial significance of **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid** is cemented by its role as a key intermediate in the synthesis of Acalabrutinib.^[5]

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain B-cell malignancies.

In the convergent synthesis of Acalabrutinib, this boronic acid is coupled with a complex heterocyclic partner. The reaction forges the central biaryl bond that correctly positions the pyridyl-amide portion of the molecule for crucial interactions within the BTK active site.

Caption: Simplified Suzuki coupling step in Acalabrutinib synthesis. Note: Structural images are illustrative.

Part 5: Analytical Quality Control - A Self-Validating Approach

The success of any synthesis is predicated on the quality of the starting materials. A researcher must verify the identity and purity of **4-(Pyridin-2-yl)aminocarbonylphenylboronic acid** before use.

| Technique | Expected Observations |
|--------------------|--|
| ¹ H NMR | Look for characteristic aromatic proton signals for both the 1,4-disubstituted phenyl ring and the pyridyl ring system. The amide N-H proton will appear as a broad singlet. The boronic acid -OH protons are often broad and may exchange with solvent. |
| LC-MS | A primary peak corresponding to the expected mass-to-charge ratio (m/z) of the molecule ($[M+H]^+ \approx 243.1$). This confirms molecular weight and provides an initial assessment of purity. |
| HPLC | A single major peak indicates high purity. The retention time is characteristic of the compound under the specific method conditions (column, mobile phase, flow rate). |
| Melting Point | A sharp melting point within the reported range (124-128°C) is a strong indicator of purity. ^[10] ^[11] Impurities typically broaden and depress the melting range. |

Part 6: Safety, Handling, and Storage

Proper handling is essential for both user safety and reagent integrity.

- Safety:** The compound is classified as an irritant and is suspected of causing genetic defects. ^[8]^[10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling:** As a solid, it can be weighed in the open but should be handled with care to avoid generating dust. Boronic acids are prone to dehydration, which can affect their reactivity.
- Storage:** To maintain its integrity, the compound must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2-8°C.^[6]^[12] This prevents

degradation from moisture and atmospheric oxygen.

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